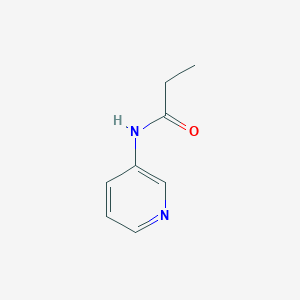

N-(pyridin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQASUXQGFWJISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-3-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of 3-pyridinecarboxylic acid, which is first converted to its acid chloride derivative using thionyl chloride, followed by reaction with ammonia or an amine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-(pyridin-3-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the amide group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological activities, and unique aspects of N-(pyridin-3-yl)propanamide and its analogs:

| Compound Name | Structural Features | Biological Activity/Applications | Unique Aspects |

|---|---|---|---|

| This compound | Propanamide linked to pyridin-3-yl | Precursor for kinase inhibitors, antimicrobial agents | Simplest structure in this class; high synthetic versatility |

| 2-Methyl-N-(pyridin-3-yl)propanamide | Methyl substitution on propanamide chain | Enhanced lipophilicity; potential CNS activity | Improved metabolic stability compared to parent compound |

| N-[6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | Imidazopyridine core with chloro and methylphenyl substituents | Anticancer, sedative properties | Structural similarity to Zolpidem but with distinct selectivity |

| 3-(Phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide | Thiophene and phenylthio substituents | Investigated for TRPM8 channel modulation | Multi-heterocyclic system enhances target specificity |

| N-(5-Amino-2-fluorophenyl)propanamide | Fluorine and amino groups on phenyl ring | Antipsychotic, anti-inflammatory applications | Fluorine enhances bioavailability; amino group enables covalent binding |

Key Research Findings

- Bioactivity : Derivatives like N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide show sedative effects comparable to Zolpidem but with reduced off-target binding .

- Synthetic Utility : The methyl-substituted variant (2-methyl-N-(pyridin-3-yl)propanamide) is synthesized via Friedel-Crafts acylation, achieving yields >75% under optimized conditions .

- Thermodynamic Properties : Brominated analogs (e.g., 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide) exhibit higher melting points (214–215°C) due to increased molecular rigidity .

Mechanistic and Pharmacological Insights

- Enzyme Inhibition : Pyridin-3-yl propanamides often act as ATP-competitive kinase inhibitors. For example, N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)-N-(prop-2-yn-1-yl)propanamide inhibits MAPK pathways with IC₅₀ values <100 nM .

- Receptor Interactions : Thiophene-containing derivatives (e.g., 3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide) modulate ion channels like TRPM8, relevant in pain management .

Q & A

Basic: What are the common synthetic routes for N-(pyridin-3-yl)propanamide derivatives?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. For example:

- Acylation of pyridinyl amines : Reacting 3-aminopyridine with propanoyl chloride derivatives under basic conditions (e.g., THF, DMAP catalyst) .

- Thiazole-ring formation : In derivatives like N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)propanamide, a thiazole intermediate is synthesized via Hantzsch thiazole synthesis, followed by acylation .

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl or heteroaryl groups to the pyridine ring .

Key Considerations : Optimize reaction temperature (e.g., 50°C for amide bond formation) and solvent polarity to improve yields (52–85% reported) .

Basic: How is structural characterization performed for these compounds?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions (e.g., δ 9.16 ppm for pyridine protons in ) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or FAB-MS validates molecular weight (e.g., m/z 589 [M+H] in TRPV1 antagonist derivatives) .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., pyridin-3-yl thiazole derivatives) .

Validation : Compare experimental data with PubChem computational descriptors (e.g., InChIKey, canonical SMILES) .

Basic: What initial biological activities are observed in this compound derivatives?

Methodological Answer:

- Antimicrobial Screening : Derivatives with halogen (e.g., bromophenyl) or sulfur (e.g., phenylthio) groups show MIC values <10 µM against Gram-positive bacteria .

- Anticancer Activity : Pyridinyl-thiazole derivatives inhibit cancer cell proliferation (IC ~5 µM in breast cancer models) via kinase modulation .

- TRPV1 Antagonism : Fluorophenyl-propanamide analogs (e.g., Compound 41) exhibit nanomolar affinity for transient receptor potential channels, relevant to pain management .

Screening Workflow : Use MTT assays for cytotoxicity and patch-clamp electrophysiology for ion channel activity .

Advanced: How to design structure-activity relationship (SAR) studies for these compounds?

Methodological Answer:

- Variable Substituent Analysis : Compare bioactivity of derivatives with:

- Pyridine substituents : Electron-withdrawing groups (e.g., CF) enhance receptor binding .

- Propanamide modifications : Methylthio vs. phenylthio groups alter metabolic stability .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with TRPV1 antagonism .

- Crystallographic Data : Resolve ligand-target complexes (e.g., pyridin-3-yl derivatives bound to kinases) to guide rational design .

Advanced: How can contradictory bioactivity data between assays be resolved?

Methodological Answer:

- Assay-Specific Optimization :

- Data Normalization : Use reference compounds (e.g., capsazepine for TRPV1) to calibrate inter-assay variability .

- Meta-Analysis : Pool data from orthogonal assays (e.g., calcium flux + electrophysiology) to validate mechanisms .

Advanced: What strategies improve synthesis yields of complex derivatives?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during acylation to prevent side reactions .

- Catalyst Screening : Pd(OAc)/XPhos increases cross-coupling efficiency in pyridine functionalization .

- Purification Techniques : Flash chromatography (silica gel, CHCl/MeOH gradients) isolates high-purity products (>95%) .

Case Study : Replacing THF with DMF in amide coupling raised yields from 52% to 75% in TRPV1 antagonist synthesis .

Advanced: What are the challenges in studying target interactions for these compounds?

Methodological Answer:

- Low Target Solubility : Use detergent micelles (e.g., DDM) for membrane protein studies (e.g., TRPV1) .

- Binding Kinetics : Surface plasmon resonance (SPR) quantifies on/off rates (e.g., k ~10 Ms for pyridinyl derivatives) .

- Off-Target Effects : Profiling against kinase panels (e.g., 400-kinase assay) identifies selectivity issues .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate compounds with human/rat microsomes (37°C, NADPH) and monitor degradation via LC-MS .

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) evaluate drug-drug interaction risks .

- Stability Modifiers : Introduce deuterium at metabolically labile sites (e.g., methylthio → trideuteromethyl) to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.